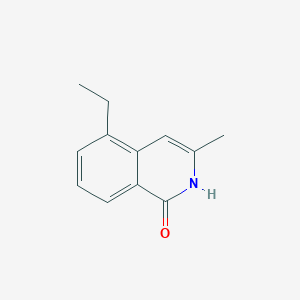

5-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one is a chemical compound belonging to the class of dihydroisoquinolinones. This compound is characterized by its unique structure, which includes an ethyl group at the 5th position and a methyl group at the 3rd position on the isoquinolinone ring. Dihydroisoquinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one can be achieved through various synthetic routes. One common method involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinolinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the isoquinolinone ring.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate (CAN) is commonly used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolinone derivatives, which can exhibit different biological activities and properties .

Applications De Recherche Scientifique

5-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antipsychotic properties.

Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.

Industry: Utilized in the production of various chemical intermediates and fine chemicals

Mécanisme D'action

The mechanism of action of 5-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dihydroisoquinolin-1-one: A closely related compound with similar structural features but lacking the ethyl and methyl groups.

N-alkylated 3,4-dihydroisoquinolinones: Compounds with various alkyl groups at the nitrogen position, exhibiting different biological activities.

Uniqueness

5-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which can influence its biological stability and activity. The presence of the ethyl and methyl groups can enhance its pharmacological properties and make it a valuable scaffold in drug discovery .

Activité Biologique

5-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound is crucial for its application in therapeutic settings.

Chemical Structure and Properties

The structure of this compound features a fused bicyclic framework consisting of a benzene ring and a pyrrole-like ring. The specific substitution pattern with an ethyl group at the 5-position and a methyl group at the 3-position contributes significantly to its chemical behavior and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 1,2-dihydroisoquinolin-1-one exhibit notable antimicrobial properties. Studies have shown that certain derivatives demonstrate significant activity against various pathogenic bacteria and fungi. For example, compounds derived from similar scaffolds have been evaluated against standard bacterial strains, showing marked activity particularly against Gram-positive bacteria and some Gram-negative strains like Escherichia coli .

| Compound | Activity Type | Target Organisms | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial | Gram-positive bacteria | < 25 |

| Other derivatives | Antimicrobial | Gram-negative bacteria | Varies |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies typically involve evaluating the compound's effects on human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Preliminary findings suggest that this compound can inhibit cell proliferation effectively, with IC50 values indicating potent activity .

| Cell Line | Compound Concentration (µM) | Observed Effect |

|---|---|---|

| HepG2 | < 25 | Significant inhibition |

| MCF-7 | 26–50 | Moderate inhibition |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with specific molecular targets within cells, influencing enzymatic activities or receptor functions relevant to disease treatment . For instance, its interaction with sigma receptors has been particularly noted in research focused on imaging techniques for cancer diagnostics .

Case Studies

Several case studies have investigated the biological effects of related compounds within the isoquinoline family:

- Antimicrobial Efficacy Study : A study evaluated various isoquinoline derivatives against a panel of pathogenic bacteria and fungi. The results indicated that certain derivatives exhibited potent antimicrobial activity, particularly against Gram-positive strains .

- Anticancer Evaluation : In vitro assays demonstrated that specific dihydroisoquinoline derivatives inhibited the growth of HepG2 and MCF-7 cell lines effectively. The study highlighted the structure-activity relationship (SAR) that could guide future drug development .

Propriétés

Formule moléculaire |

C12H13NO |

|---|---|

Poids moléculaire |

187.24 g/mol |

Nom IUPAC |

5-ethyl-3-methyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C12H13NO/c1-3-9-5-4-6-10-11(9)7-8(2)13-12(10)14/h4-7H,3H2,1-2H3,(H,13,14) |

Clé InChI |

PPMWWBRJCMJLBH-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C2C=C(NC(=O)C2=CC=C1)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.